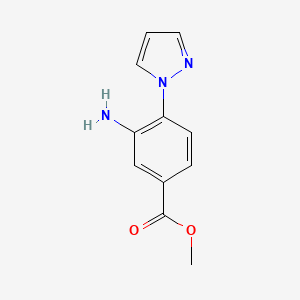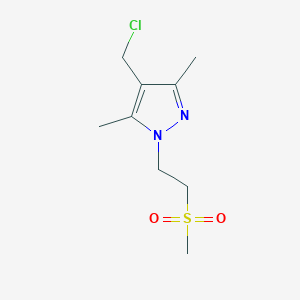amine CAS No. 1247737-67-2](/img/structure/B1445062.png)
[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine
Vue d'ensemble
Description
“(4-Fluoro-2-methylphenyl)methylamine” is a compound that has been identified in the context of synthetic cathinones . Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Applications De Recherche Scientifique
Synthesis of Intermediates for Pharmaceuticals
Research on the synthesis of intermediates for pharmaceuticals often involves developing efficient, practical methods for preparing key compounds. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, demonstrates the practical approaches in synthesizing fluorinated compounds. The development of a practical pilot-scale method for this synthesis highlights the importance of these compounds in pharmaceutical manufacturing processes (Qiu, Gu, Zhang, & Xu, 2009).
Development of Chemosensors
The development of fluorescent chemosensors based on specific compounds, like 4-Methyl-2,6-diformylphenol (DFP), for detecting various analytes, showcases the application in sensing technologies. These chemosensors have high selectivity and sensitivity for detecting metal ions and other molecules, highlighting the role of nitrogen-containing compounds in creating advanced sensing materials for environmental monitoring, healthcare, and research applications (Roy, 2021).
Environmental Remediation
Amine-functionalized sorbents have been studied for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This research is critical for developing new materials that can efficiently remove these persistent environmental pollutants from drinking water and wastewater. The study emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process, offering insights into designing next-generation sorbents for environmental remediation (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Biomedical Research
In biomedical research, the exploration of amyloid imaging in Alzheimer's disease using specific compounds as imaging ligands provides a deep understanding of the disease's pathophysiological mechanisms. This research contributes to early disease detection and the evaluation of new therapies, showcasing the application of nitrogen-containing compounds in developing diagnostic tools and treatments for neurodegenerative diseases (Nordberg, 2007).
Propriétés
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPAHPWAWDVFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)


![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)


